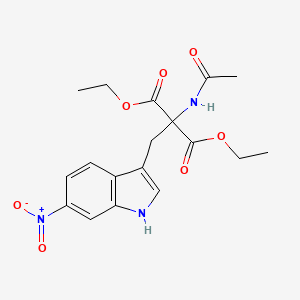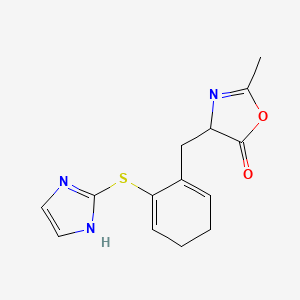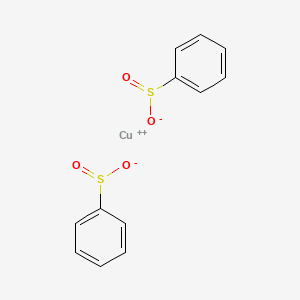
copper(II) benzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) benzenesulfinate, with the chemical formula
C12H10CuO4S2
, is an organometallic compound. It appears as a pale yellow powder and falls under the category of AE Organometallics™, which includes useful reagents, catalysts, and precursor materials for various applications .Preparation Methods
Synthetic Routes:
- Copper(II) benzenesulfinate can be synthesized by reacting benzenesulfinic acid with copper salts. The reaction proceeds as follows:
C6H6SO2+CuCl2→C12H10CuO4S2+2HCl
- Other copper salts, such as copper sulfate or copper acetate, can also be employed in the synthesis.
Industrial Production:
- Although not widely produced industrially, this compound can be prepared on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Copper(II) benzenesulfinate undergoes various reactions:
Oxidation: It can be oxidized to form copper(II) benzenesulfinic acid.
Reduction: Reduction of this compound yields copper(I) benzenesulfinate.
Substitution: The compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions: Reagents like acids (e.g., HCl), bases, and oxidizing agents are commonly used in these reactions.
Major Products: The primary products depend on the specific reaction conditions and ligands involved.
Scientific Research Applications
Copper(II) benzenesulfinate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may have antimicrobial properties.
Medicine: Investigated for potential therapeutic effects.
Industry: Limited applications, but it could be explored further.
Mechanism of Action
The exact mechanism by which copper(II) benzenesulfinate exerts its effects remains an area of research. It likely interacts with cellular components, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds: Other copper-containing organometallic compounds.
Uniqueness: Copper(II) benzenesulfinate’s unique structure and reactivity set it apart from related compounds.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
62283-33-4 |
|---|---|
Molecular Formula |
C12H10CuO4S2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
copper;benzenesulfinate |
InChI |
InChI=1S/2C6H6O2S.Cu/c2*7-9(8)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8);/q;;+2/p-2 |
InChI Key |
JHCPRMVDOCTAMG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


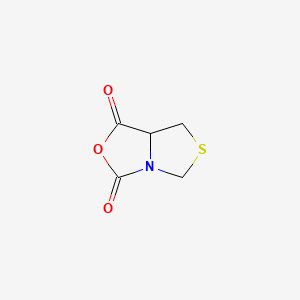

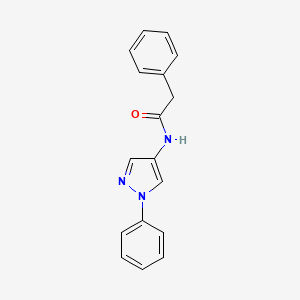

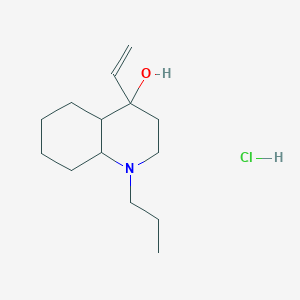
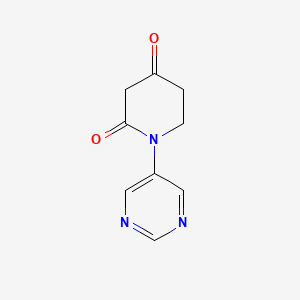
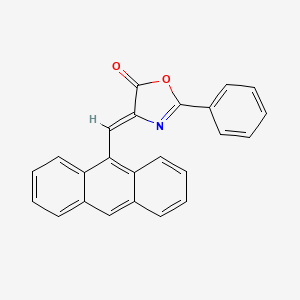
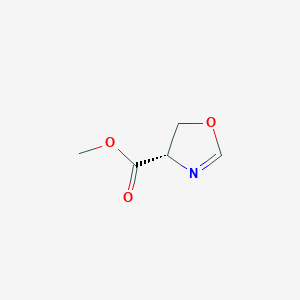
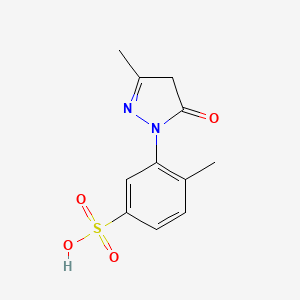
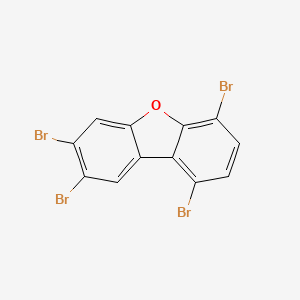
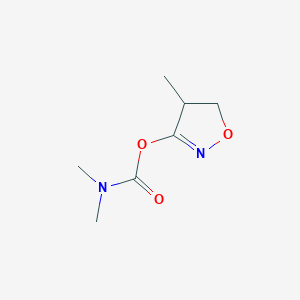
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
